molecular formula C19H13F5N4O2 B11500754 2,6-difluoro-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide

2,6-difluoro-N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)benzamide

Cat. No.: B11500754
M. Wt: 424.3 g/mol
InChI Key: CVNCOWUBHHQSPP-UHFFFAOYSA-N
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Description

3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of difluorobenzoyl and trifluoromethylpyrazolyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 4-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent quality and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3-(2,6-DIFLUOROBENZOYL)-1-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA stands out due to its combination of difluorobenzoyl and trifluoromethylpyrazolyl groups. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, which are advantageous in various applications.

Properties

Molecular Formula

C19H13F5N4O2

Molecular Weight

424.3 g/mol

IUPAC Name

2,6-difluoro-N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide

InChI

InChI=1S/C19H13F5N4O2/c1-10-9-15(19(22,23)24)28(27-10)12-7-5-11(6-8-12)25-18(30)26-17(29)16-13(20)3-2-4-14(16)21/h2-9H,1H3,(H2,25,26,29,30)

InChI Key

CVNCOWUBHHQSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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